molecular formula C10H7FIN B6174679 8-fluoro-3-iodo-4-methylquinoline CAS No. 2245282-60-2

8-fluoro-3-iodo-4-methylquinoline

Cat. No.: B6174679
CAS No.: 2245282-60-2
M. Wt: 287.1
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Description

8-Fluoro-3-iodo-4-methylquinoline (CAS: 394-68-3) is a halogenated quinoline derivative with a fluorine atom at position 8, an iodine atom at position 3, and a methyl group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic libraries. Its structure combines electron-withdrawing (fluoro, iodo) and electron-donating (methyl) groups, enabling unique reactivity patterns in cross-coupling reactions and nucleophilic substitutions. Notably, the iodine atom at position 3 provides a strategic site for further functionalization via metal-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig reactions .

Properties

CAS No.

2245282-60-2

Molecular Formula

C10H7FIN

Molecular Weight

287.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 8-fluoro-3-iodo-4-methylquinoline involves several key steps. One common method includes the cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of 3-trifluoromethyl-5-fluoro-8-chloroquinoline . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

8-Fluoro-3-iodo-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are prevalent, where nucleophiles replace the halogen atoms in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinolines .

Scientific Research Applications

8-Fluoro-3-iodo-4-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antibacterial, antineoplastic, and antiviral properties.

    Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 8-fluoro-3-iodo-4-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The incorporation of fluorine and iodine atoms enhances the compound’s biological activity and provides unique properties that make it effective against various pathogens .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Quinoline derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of 8-fluoro-3-iodo-4-methylquinoline with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 8-F, 3-I, 4-Me C₁₁H₈FIN Intermediate for CNS drug candidates; halogenated coupling site at C3
4-Chloro-8-fluoroquinoline 4-Cl, 8-F C₉H₅ClFN Organic synthesis intermediate; safety hazards (H315, H319)
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid 8-F, 4-OH, 3-COOH C₁₀H₆FNO₃ Precursor for fluoroquinolone antibiotics; antibacterial activity
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate 6-F, 8-Me, 4-NHMe, 3-COOEt C₁₅H₁₆FN₂O₂ Anticancer research; targets human colon carcinomas
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline 2-Br, 8-I, 4-CF₃ C₁₀H₅BrF₃IN Halogen-rich scaffold for material science; hazardous (H302, H315)

Research Findings and Challenges

  • Anticancer Potential: Derivatives like ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate outperform traditional chemotherapeutics (e.g., 5-FU) in colon cancer models but require optimization for toxicity .
  • Antibacterial Limitations: While 8-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives show promise, resistance mechanisms in bacteria necessitate structural modifications .
  • Synthetic Challenges: The steric hindrance in 2-bromo-8-iodo-4-(trifluoromethyl)quinoline complicates further functionalization, highlighting the advantage of less bulky groups in this compound .

Q & A

Q. What are the common synthetic routes for preparing 8-fluoro-3-iodo-4-methylquinoline?

The synthesis typically involves halogenation and functional group transformations on the quinoline backbone. For example, iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Methylation at the 4-position may involve alkylation reagents like methyl iodide in the presence of a base (e.g., K₂CO₃). A reported method for analogous compounds involves reacting 8-fluoro-4-hydroxyquinoline with formaldehyde in aqueous NaOH to introduce hydroxymethyl groups, which can later be modified .

Q. How is the purity of this compound assessed in research settings?

Purity is typically confirmed using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy. For example, 19F^{19}\text{F} NMR is particularly useful for tracking fluorine substituents, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify structural integrity. Mass spectrometry (MS) provides molecular weight validation. Residual solvents or byproducts are quantified via gas chromatography (GC) .

Q. What spectroscopic methods are reliable for characterizing this compound?

Key techniques include:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : To confirm the positions of fluorine, iodine, and methyl groups.
  • 19F^{19}\text{F} NMR : Detects fluorine environments (e.g., δ ~ -120 ppm for aromatic fluorine).
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .

Advanced Research Questions

Q. How can iodination reactions at the 3-position of the quinoline ring be optimized for high yield and selectivity?

Iodination efficiency depends on the choice of iodinating agent and reaction conditions. For example, NIS in acetic acid at 60°C selectively targets electron-rich aromatic positions. Catalysts like BF₃·Et₂O can enhance reactivity. Computational modeling (e.g., DFT) predicts regioselectivity by analyzing electron density distribution. Kinetic studies using in-situ NMR or HPLC help identify optimal reaction times and temperatures .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Heavy atoms like iodine cause strong absorption effects, complicating data collection. Using synchrotron radiation or Cu-Kα sources improves diffraction quality. Software like SHELXL (for refinement) and Olex2 (for structure solution) manage disorder or twinning. Halogen bonding interactions between iodine and adjacent electronegative atoms (e.g., fluorine) require careful interpretation of electron density maps .

Q. How do electronic effects of fluorine and iodine substituents influence reactivity in cross-coupling reactions?

Fluorine’s electron-withdrawing nature deactivates the quinoline ring, reducing electrophilic substitution but enhancing oxidative stability. Iodine’s polarizability facilitates transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). For example, the 3-iodo group participates in palladium-catalyzed couplings with aryl boronic acids, while the 8-fluoro group stabilizes intermediates via resonance. Computational studies (e.g., NBO analysis) quantify these effects .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or impurity profiles. Strategies include:

  • Meta-analysis : Comparing data across studies while controlling for variables.
  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing iodine with bromine) to isolate contributing factors.
  • Reproducibility Checks : Replicating key experiments under standardized protocols .

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